

An In-depth Technical Guide to the Spectral Data of Isononanoyl Chloride

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Compound of Interest

Compound Name: Isononanoyl chloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **isononanoyl chloride**, also known as 3,5,5-trimethylhexanoyl chloride. This document is intended to serve as a core reference for researchers and professionals in the fields of chemistry and drug development, offering detailed spectral information and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectral data for **isononanoyl chloride**, providing a clear and concise reference for its structural characterization.

¹H NMR Spectral Data (Predicted)

Proton Environment	Approximate Chemical Shift (δ , ppm)	Splitting Pattern	Integration
(CH ₃) ₃ C-	0.9 - 1.0	Singlet	9H
-CH(CH ₃)-	1.0 - 1.2	Doublet	3H
-CH ₂ -CH(CH ₃)-	1.2 - 1.5	Multiplet	2H
-CH(CH ₃)-CH ₂ -COCl	2.3 - 2.8	Multiplet	1H
-CH ₂ -COCl	2.9 - 3.1	Multiplet	2H

¹³C NMR Spectral Data

A complete, experimentally verified list of ¹³C NMR chemical shifts for **isononanoyl chloride** is not readily available in public databases. However, based on its structure, characteristic peaks for the carbonyl carbon, the quaternary carbon, and the various methyl and methylene carbons would be expected.

IR Spectral Data

Functional Group	Vibrational Mode	Approximate Wavenumber (cm ⁻¹)
C=O (Acyl Chloride)	Stretch	1785-1815
C-H (Alkane)	Stretch	2850-3000

Mass Spectrometry Data

m/z	Putative Fragment
57	[C ₄ H ₉] ⁺ (tert-butyl cation)
83	[C ₆ H ₁₁] ⁺
41	[C ₃ H ₅] ⁺

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectral data presented above. Specific parameters may vary based on the instrumentation and laboratory protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the **isononanoyl chloride** molecule.

Methodology:

- **Sample Preparation:** A small amount of **isononanoyl chloride** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), in a 5 mm NMR tube. The concentration is adjusted to be within the optimal range for the spectrometer, typically 5-25 mg/0.5 mL.
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
- **^1H NMR Acquisition:** The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, number of scans, and relaxation delay. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
- **^{13}C NMR Acquisition:** The carbon-13 NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ^{13}C . Chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the **isononanoyl chloride** molecule.

Methodology:

- **Sample Preparation:** As **isononanoyl chloride** is a liquid, the spectrum can be obtained using the neat liquid. A thin film of the sample is placed between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.
- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer is used.

- **Data Acquisition:** A background spectrum of the empty salt plates or ATR crystal is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted. The spectrum is typically recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

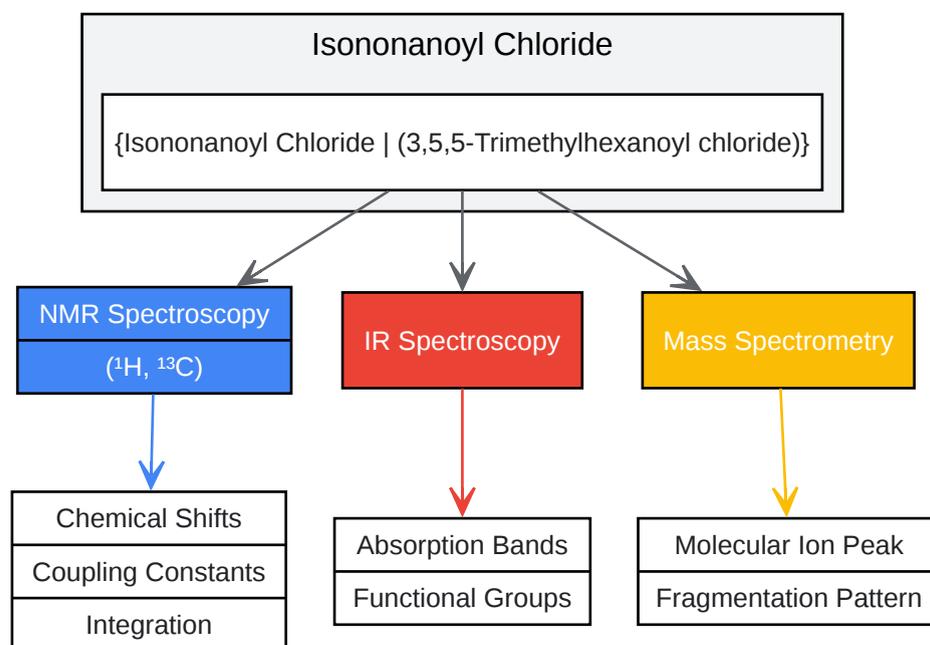
Objective: To determine the molecular weight and fragmentation pattern of **isononanoyl chloride**.

Methodology:

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation from any impurities.
- **Ionization:** Electron ionization (EI) is a common method used for this type of molecule. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The abundance of each ion is measured, and a mass spectrum is generated, plotting ion abundance versus m/z .

Data Interpretation and Visualization

The spectral data provides a detailed fingerprint of the **isononanoyl chloride** molecule. The NMR spectra confirm the connectivity of the protons and carbons, the IR spectrum identifies the key carbonyl functional group of the acyl chloride, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns.



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